molecular formula C15H10Cl2N2OS B4838510 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B4838510
M. Wt: 337.2 g/mol
InChI Key: KSUSTZDSZZQYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling pathways of cytokines, which play a crucial role in immune response and inflammation. CP-690,550 has shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of transplant rejection.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be further elucidated to identify new targets for therapeutic intervention in autoimmune diseases and transplant rejection.

Advantages and Limitations for Lab Experiments

3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for JAK3, its well-characterized mechanism of action, and its efficacy in animal models and clinical trials. However, its limitations include its high cost, its potential for off-target effects, and the need for careful monitoring of immune function in patients.

Future Directions

1. Combination therapy: 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be used in combination with other immunomodulatory agents to enhance its therapeutic effects and reduce the risk of adverse effects.
2. New indications: this compound may be investigated for its potential in other autoimmune diseases, such as lupus and inflammatory bowel disease.
3. Biomarkers: Biomarkers may be identified to predict response to this compound and monitor its efficacy and safety in patients.
4. Alternative JAK inhibitors: New JAK inhibitors with improved pharmacological properties and specificity may be developed to overcome the limitations of this compound.
5.

Scientific Research Applications

3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its therapeutic potential in autoimmune diseases and transplant rejection. In preclinical studies, this compound has shown efficacy in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have demonstrated its effectiveness in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

Properties

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-2-4-10-11(6-8)21-14(13(10)17)15(20)19-12-5-3-9(16)7-18-12/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUSTZDSZZQYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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